4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate
Overview
Description
“4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate” is a chemical compound with the CAS Number: 90525-56-7 . It has a molecular weight of 275.32 and its IUPAC name is (4-cyano-3-fluoro-phenyl) 4-ethylcyclohexanecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h7-9,11-12H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Electrooptical Properties and Liquid Crystalline Behavior
Electrooptical Applications : Certain esters, including variants of the compound , have shown potential in electrooptical applications due to their unique properties. For instance, mixtures involving 4-n-alkyl-2-fluorophenyl derivatives exhibit valuable electrooptical characteristics, including low smectic tendencies, useful for displays and other electrooptical devices (Gray & Kelly, 1981).
Liquid Crystal Synthesis : Research on 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, a novel liquid crystal compound, laid the foundation for understanding the performance of liquid crystal materials. This compound was prepared from 4-alkylcyclohexyl-benzoic acid and characterized using various techniques, contributing to the field of liquid crystal research (Shen Jin-ping, 2007).
Dielectric Properties : Studies on the dielectric properties of solutions involving structurally similar compounds, such as 1-cyano-2-fluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene, have been conducted. These investigations provide insights into dipole-dipole interactions in anisotropic solutions, crucial for the development of advanced liquid crystal technologies (Toriyama et al., 1996).
Transition Temperatures and Viscosities : The impact of various lateral substituents on the clearing points and viscosities of esters related to 4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate has been studied. These findings help in understanding the steric interactions and the effects of bulky rings in liquid crystal compounds (Fearon et al., 1985).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-ethylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h7-9,11-12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPXEPFCVKWEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679466 | |
Record name | 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate | |
CAS RN |
90525-56-7 | |
Record name | 4-Cyano-3-fluorophenyl 4-ethylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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